molecular formula C10H13ClN4O4 B1452451 1-(2,4-Dinitrophenyl)-piperazine HCl CAS No. 125422-00-6

1-(2,4-Dinitrophenyl)-piperazine HCl

Cat. No. B1452451
M. Wt: 288.69 g/mol
InChI Key: DFQXUMGVTODBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dinitrophenyl)-piperazine HCl is a chemical compound with the molecular formula C10H12N4O4.HCl and a molecular weight of 288.69 . It is used for proteomics research .


Physical And Chemical Properties Analysis

1-(2,4-Dinitrophenyl)-piperazine HCl is a solid with a melting point between 270-281°C . More detailed physical and chemical properties are not available in the search results.

Safety And Hazards

The safety data sheet for a related compound, 2,4-dinitrophenol, indicates that it is a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled. It causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life .

properties

IUPAC Name

1-(2,4-dinitrophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4.ClH/c15-13(16)8-1-2-9(10(7-8)14(17)18)12-5-3-11-4-6-12;/h1-2,7,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQXUMGVTODBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dinitrophenyl)-piperazine HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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